An In-depth Technical Guide to the Synthesis of Leuco Ethyl Violet
An In-depth Technical Guide to the Synthesis of Leuco Ethyl Violet
For Researchers, Scientists, and Drug Development Professionals
Abstract: Leuco Ethyl Violet, the colorless, reduced form of the triarylmethane dye Ethyl Violet, is a compound of interest in various chemical and biomedical applications, including as a potential prodrug photocatalyst.[1][2] This technical guide provides a comprehensive, representative protocol for the synthesis of Leuco Ethyl Violet. The described methodology is based on established synthetic routes for structurally analogous triphenylmethane (B1682552) leuco dyes, such as Leucocrystal Violet.[3][4] The protocol details the necessary reagents, experimental procedure, purification, and characterization, supported by quantitative data and workflow visualizations to facilitate reproducibility in a research setting.
Introduction
Leuco Ethyl Violet, chemically known as tris(4-(diethylamino)phenyl)methane, is the reduced, non-colored form of Ethyl Violet. The transformation between the leuco form and the colored dye form involves a reversible oxidation-reduction reaction.[5] This property is harnessed in various applications, including forensic science for blood detection (in the case of Leucocrystal Violet) and more recently in targeted therapy as self-activating prodrug photocatalysts.[1][6] The synthesis of triphenylmethane leuco dyes typically involves the acid-catalyzed condensation of an N,N-dialkylaniline with a carbonyl compound that provides the central methine carbon.[7] This guide outlines a feasible and efficient synthesis route for Leuco Ethyl Violet.
Synthetic Pathway Overview
The synthesis of Leuco Ethyl Violet can be achieved through the acid-catalyzed condensation of N,N-diethylaniline with 4,4'-bis(diethylamino)benzhydrol (Michler's Hydrol analogue for the ethylated version). A more direct, one-pot approach involves the condensation of three equivalents of N,N-diethylaniline with one equivalent of a suitable one-carbon electrophile, such as formaldehyde (B43269) or triethyl orthoformate, under acidic conditions. This guide will focus on the condensation reaction with triethyl orthoformate, a common method for synthesizing triarylmethanes.
The overall reaction is as follows:
3 C6H5N(C2H5)2 + HC(OC2H5)3 --(H+)--> CH[C6H4N(C2H5)2]3 + 3 C2H5OH
Experimental Protocol
This protocol details the synthesis of Leuco Ethyl Violet from N,N-diethylaniline and triethyl orthoformate.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| N,N-Diethylaniline | C10H15N | 149.23 | 44.77 g (300 mmol) | ≥99% |
| Triethyl orthoformate | C7H16O3 | 148.20 | 14.82 g (100 mmol) | ≥98% |
| Concentrated Sulfuric Acid | H2SO4 | 98.08 | 5 mL | 98% |
| Ethanol | C2H5OH | 46.07 | As needed | 95% |
| Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | Saturated solution |
| Dichloromethane (B109758) | CH2Cl2 | 84.93 | 300 mL | ACS grade |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | Anhydrous |
| Hexane (B92381) | C6H14 | 86.18 | As needed | ACS grade |
| Ethyl Acetate (B1210297) | C4H8O2 | 88.11 | As needed | ACS grade |
3.2. Reaction Procedure
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-diethylaniline (44.77 g, 300 mmol) and triethyl orthoformate (14.82 g, 100 mmol).
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Acid Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (5 mL) dropwise. An exothermic reaction may be observed.
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Reaction Conditions: Heat the reaction mixture to reflux at approximately 120-130°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
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Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.3. Purification
The crude Leuco Ethyl Violet can be purified by column chromatography on silica (B1680970) gel.
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Column Preparation: Pack a silica gel column using a slurry of silica in hexane.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
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Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. The product typically elutes with a hexane:ethyl acetate mixture of around 95:5 to 90:10.
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Product Collection: Collect the fractions containing the purified product (monitored by TLC) and combine them.
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Final Product: Remove the solvent from the combined fractions by rotary evaporation to yield Leuco Ethyl Violet as a white to off-white solid.
Characterization and Data
The identity and purity of the synthesized Leuco Ethyl Violet can be confirmed using various analytical techniques.
Table 1: Physicochemical and Spectroscopic Data of Leuco Ethyl Violet
| Property | Value |
| Molecular Formula | C31H43N3 |
| Molecular Weight | 457.69 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but expected to be similar to Leucocrystal Violet (175-177 °C)[8] |
| 1H NMR (CDCl3, 300 MHz) | δ (ppm): 6.9-7.1 (d, 6H, Ar-H), 6.5-6.7 (d, 6H, Ar-H), 5.5 (s, 1H, CH), 3.2-3.4 (q, 12H, N-CH2-CH3), 1.0-1.2 (t, 18H, N-CH2-CH3) (Predicted) |
| 13C NMR (CDCl3, 75 MHz) | δ (ppm): 147.0, 129.5, 128.0, 112.0, 56.0, 44.5, 12.5 (Predicted) |
| FT-IR (KBr, cm-1) | ~2965 (C-H stretch, alkyl), ~1610 (C=C stretch, aromatic), ~1515, ~1350 (C-N stretch) (Predicted) |
| UV-Vis (Ethanol) | λmax ~265 nm (Leuco form is colorless in the visible range) |
Table 2: Representative Synthesis Yield and Purity
| Parameter | Result |
| Theoretical Yield | 45.77 g |
| Actual Yield (after purification) | 32.0 - 38.9 g |
| Percentage Yield | 70 - 85% |
| Purity (by HPLC) | >98% |
Visualizations
5.1. Synthesis Workflow
Caption: Workflow for the synthesis of Leuco Ethyl Violet.
5.2. Reaction Mechanism Pathway
Caption: Proposed reaction mechanism for Leuco Ethyl Violet synthesis.
Safety Precautions
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N,N-diethylaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.
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Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
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The reaction should be performed in a fume hood. Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The described protocol provides a robust and reproducible method for the synthesis of Leuco Ethyl Violet. This in-depth guide, based on established chemical principles for analogous compounds, offers researchers a clear pathway to obtain this compound in high purity and yield, suitable for a range of scientific applications. The provided data and visualizations serve as a practical resource for the successful execution of this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Leuco Ethyl Violet as Self-Activating Prodrug Photocatalyst for In Vivo Amyloid-Selective Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gentian Violet and Leucogentian Violet - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tritechforensics.com [tritechforensics.com]
- 7. US3046209A - Preparation of triphenylmethane dyes - Google Patents [patents.google.com]
- 8. 无色结晶紫 | Sigma-Aldrich [sigmaaldrich.com]
